molecular formula C19H12Br2N2 B2989028 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-24-8

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Cat. No.: B2989028
CAS No.: 861206-24-8
M. Wt: 428.127
InChI Key: VXQVLQMARTUPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS 861206-24-8) is a synthetically produced brominated quinoline derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C19H12Br2N2 and a molecular weight of 428.13 g/mol, this compound serves as a versatile chemical intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Quinoline scaffolds are recognized as important motifs in anticancer drug development . Specific 6,8-disubstituted quinoline derivatives have demonstrated significant anticancer activities in screenings against various tumor cell lines . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVLQMARTUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving DNA intercalation or inhibition of key enzymes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations

Halogen Variants: The fluorine substituent in the 4-fluorophenyl analogue (C₁₅H₈Br₂FN) reduces molecular weight (381.04 vs. 428.13) and may enhance lipophilicity and metabolic stability . Heterocyclic Systems: The pyrrole group in the target compound and the benzimidazole in both contribute to π-conjugation but differ in steric bulk, affecting solubility or molecular packing.

Synthesis: Compound 4d was synthesized in 65% yield via iodine-mediated cyclization in methanol, suggesting scalable methodology .

Structural Characterization :

  • Single-crystal diffraction (likely using SHELX programs ) confirmed the planarity and packing of the benzimidazole-containing analogue , whereas similar data for the target compound are lacking.

Notes

Data Gaps : Optical properties, toxicity, and detailed synthetic routes for the target compound are unreported in the provided evidence.

Commercial Relevance : The target compound’s global supplier network highlights its industrial importance, whereas analogues like 4d and the fluorophenyl derivative remain primarily research-focused .

Biological Activity

6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, including antimicrobial, anticancer, and antitubercular properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C19H12Br2N2C_{19}H_{12}Br_2N_2 and a molecular weight of approximately 428.12 g/mol. Its structure includes a quinoline backbone with bromine substitutions at the 6 and 8 positions and a phenyl group linked to a pyrrole ring at the 2 position. This unique arrangement may enhance its biological activities compared to simpler analogs.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that related compounds displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics like pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coliTBD
8cS. albusTBD
PyrazinamideM. tuberculosis25.34

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through multiple mechanisms, including disruption of microtubule dynamics and activation of caspases. For instance, a related study demonstrated that quinoline derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by modulating the expression of critical proteins involved in cell survival and death pathways .

Table 2: Anticancer Activity Findings

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
2-Phenyl-4-quinoloneVariousTBD

Antitubercular Activity

Additionally, the potential antitubercular activity of quinoline derivatives has garnered attention. A study evaluated several derivatives for their efficacy against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound .

Table 3: Antitubercular Activity Results

CompoundMIC (µM)
This compoundTBD
Isoniazid11.67
Pyrazinamide25.34

Case Studies

Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities. For example, one study synthesized a series of quinoline-based compounds and assessed their cytotoxicity against L929 mouse fibroblast cells, demonstrating low toxicity while retaining significant antimicrobial efficacy .

Another investigation explored the structure-activity relationship (SAR) of various substituted quinolines, emphasizing how different functional groups impact biological activity. The findings suggest that the presence of bromine atoms enhances the antimicrobial potency of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline, and how can reaction conditions be optimized to improve yield?

  • Methodology : A viable route involves bromination and cyclization steps. For example, iodine in methanol under reflux can facilitate sequential bromination and cyclization, as demonstrated for structurally similar 6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (65% yield) . Optimization may include adjusting stoichiometry (e.g., iodine excess), solvent polarity, and temperature control to suppress side reactions like over-bromination or dehalogenation.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • 1H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.3–8.5 ppm for quinoline and pyrrole groups) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., Br isotopes at m/z 79/81) .
  • TLC : Monitor reaction progress using Rf values (e.g., Rf 0.74 for analogous compounds in ethyl acetate/hexane systems) .

Q. What are the known biological activities of quinoline derivatives with bromine and pyrrole substituents, and how can these be evaluated?

  • Activity Profiling : Brominated quinolines often exhibit antimicrobial properties. Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding bromine atom positions?

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement. Heavy atoms like bromine generate strong electron density peaks, enabling precise localization. For twinned or low-resolution data, SHELXE can assist in phase extension .

Q. What strategies are effective in analyzing contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by aromatic proton coupling .
  • DFT Calculations : Compare experimental and computed chemical shifts to identify misassignments .
  • Isotopic Labeling : Use deuterated solvents to suppress exchangeable proton interference.

Q. How can structure-activity relationship (SAR) studies explore the role of bromine and pyrrole groups in bioactivity?

  • SAR Design :

  • Bromine Substitution : Compare 6,8-dibromo derivatives with mono-bromo or non-halogenated analogs to assess halogen-dependent activity .
  • Pyrrole Modifications : Replace the pyrrole with imidazole or indole to evaluate π-stacking or hydrogen-bonding contributions .

Q. What are common pitfalls in synthesizing halogenated quinolines, and how can side products be minimized?

  • Synthetic Challenges :

  • Regioselectivity : Bromination at C6/C8 may compete with C5/C7 positions. Use directing groups (e.g., methoxy) or Lewis acids to control regiochemistry .
  • By-Product Identification : LC-MS or GC-MS can detect halogenated intermediates (e.g., debrominated species or dimerization products).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.